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Methylnaltrexone D3 Bromide

Cat. No.: B1191661
M. Wt: 439.36
Attention: For research use only. Not for human or veterinary use.
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Description

Methylnaltrexone D3 Bromide is a high-purity, isotopically labeled chemical reference standard specifically designed for use in analytical method development, validation (AMV), and Quality Control (QC) applications. This compound, which features three deuterium atoms on the N-methyl group, serves as a critical internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. Its primary research value lies in the accurate and reliable quantification of its non-deuterated counterpart, Methylnaltrexone, in complex biological matrices, thereby supporting pharmacokinetic studies and ensuring data integrity in pharmaceutical analysis. The parent compound, Methylnaltrexone, is a peripherally acting μ-opioid receptor antagonist ( ). It is clinically used to treat opioid-induced constipation by blocking opioid receptors in the gastrointestinal tract without affecting central nervous system-mediated analgesia, as its quaternary ammonium structure prevents significant passage across the blood-brain barrier ( ). Researchers utilize this compound as an essential tool in bioanalytical methods supporting the development of Methylnaltrexone formulations, including Abbreviated New Drug Applications (ANDAs) and during commercial production ( ). This product is supplied with comprehensive characterization data to ensure identity, purity, and stability for research purposes. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic human use.

Properties

Molecular Formula

C21H23D3BrNO4

Molecular Weight

439.36

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation Strategies

The synthesis of Methylnaltrexone (B1235389) D3 Bromide is a multi-step process that involves the strategic introduction of deuterium (B1214612) atoms and the formation of a quaternary ammonium (B1175870) compound.

Deuterium Labeling Techniques for Methylnaltrexone D3 Bromide

The key to the unique properties of this compound lies in the precise replacement of hydrogen atoms with deuterium in the methyl group attached to the nitrogen atom.

The primary strategy for producing this compound involves the use of a deuterated methylating agent. The synthesis typically starts with Naltrexone (B1662487), which serves as the precursor. smolecule.com The tertiary amine of Naltrexone is then reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I) or bromomethane-d3 (CD3Br), to introduce the trideuteromethyl group. This process is known as quaternization.

High isotopic enrichment is a critical goal in the synthesis of deuterated compounds to ensure that the majority of the molecules contain the desired number of deuterium atoms. google.com Achieving a high percentage of deuterium incorporation (typically ≥98%) is essential for the compound's utility as an internal standard in mass spectrometry-based bioanalytical assays and for accurately studying kinetic isotope effects. researchgate.netrsc.org The isotopic purity of the final product is heavily dependent on the isotopic purity of the deuterated reagent used.

The general reaction can be summarized as: Naltrexone + CD3-X → Methylnaltrexone-d3 + X⁻ (where X is a leaving group, typically a halide like bromide or iodide)

The formation of this compound falls under the broader category of synthesizing quaternary ammonium compounds. wikipedia.org These compounds are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. wikipedia.org The most common method for their preparation is the alkylation of a tertiary amine, a reaction also known as the Menshutkin reaction. nih.gov

In the context of this compound, the tertiary amine is Naltrexone. The synthesis involves reacting Naltrexone with a deuterated methyl halide. smolecule.comtsijournals.com This is a bimolecular nucleophilic substitution (SN2) reaction where the nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the deuterated methyl halide. nih.gov The halide ion then becomes the counter-ion to the resulting quaternary ammonium cation. wikipedia.org

The reaction conditions, such as solvent and temperature, are optimized to ensure high yields and purity. The use of a dipolar aprotic solvent can facilitate the reaction. google.com The final product, this compound, is a salt consisting of the positively charged deuterated methylnaltrexone cation and the bromide anion. nih.gov

Advanced Spectroscopic and Chromatographic Methods for Purity Assessment and Structural Elucidation

Rigorous analytical methods are essential to confirm the successful synthesis, purity, and structural integrity of this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules and is particularly crucial for confirming the position of deuterium atoms in isotopically labeled compounds. rsc.org

¹H NMR (Proton NMR) is used to identify the locations where deuterium has replaced hydrogen. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, confirming the successful incorporation of the D3-methyl group. The chemical shifts in ¹H NMR and ²H (Deuterium) NMR are very similar for a given chemical species and its deuterium isotopomer. sigmaaldrich.com

²H NMR (Deuterium NMR) provides direct evidence of the presence and location of deuterium. sigmaaldrich.com A signal in the ²H NMR spectrum at the chemical shift corresponding to the N-methyl group confirms that the deuterium has been incorporated at the intended position. sigmaaldrich.com This technique is highly specific and can be used to determine the isotopic enrichment at each labeled site.

Table 1: Spectroscopic Data for this compound

Technique Observation Interpretation
¹H NMR Absence or significant reduction of the N-methyl proton signal. Successful deuteration at the N-methyl position.
²H NMR A distinct signal at the chemical shift of the N-methyl group. Confirms the presence and location of deuterium.
Mass Spectrometry Molecular ion peak corresponding to the mass of this compound. Confirms the correct molecular weight and isotopic incorporation.

Chromatographic Purity Profiling in Deuterated Compound Synthesis

Chromatographic techniques are indispensable for assessing the chemical and isotopic purity of synthesized this compound. acs.org

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, is the most common method for purity analysis. acs.orgsigmaaldrich.com HPLC can separate the deuterated product from any unreacted starting materials, non-deuterated Methylnaltrexone, and other impurities. acs.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly valuable as it not only separates the components of a mixture but also provides mass information for each component. acs.org This allows for the simultaneous assessment of chemical purity and isotopic distribution. By analyzing the mass spectrum of the main peak, the isotopic enrichment of this compound can be determined by comparing the relative intensities of the ions corresponding to the deuterated and non-deuterated forms of the molecule. rsc.orgacs.org

Table 2: Chromatographic Methods for Purity Assessment

Method Purpose Key Findings
HPLC-UV To determine chemical purity by separating the target compound from impurities. Provides a percentage of the purity of the compound based on UV absorbance.
LC-MS To confirm molecular weight and assess isotopic purity. Determines the mass-to-charge ratio, confirming the presence of the D3-isotope and allowing for the calculation of isotopic enrichment.

Molecular and Cellular Pharmacodynamics of Methylnaltrexone Bromide Analogues

Ligand-Receptor Interaction Studies with Opioid Receptors

Methylnaltrexone (B1235389) is a selective antagonist of the mu (µ)-opioid receptor. pfizer.comeuropa.euglobalrph.comrxlist.com As a quaternary amine derivative of naltrexone (B1662487), it possesses a positive charge that restricts its ability to cross the blood-brain barrier. wikipedia.orgpatsnap.comcambridge.org This characteristic allows it to function as a peripherally-acting µ-opioid receptor antagonist, primarily in tissues like the gastrointestinal tract, without affecting the centrally mediated analgesic effects of opioids. pfizer.comeuropa.euglobalrph.comrxlist.com

In Vitro Binding Affinity and Selectivity Profiling

In vitro studies have quantitatively characterized the binding profile of methylnaltrexone at the three classical opioid receptors: mu (µ), delta (δ), and kappa (κ). Radioligand binding assays, which measure the displacement of a labeled opioid ligand by methylnaltrexone, have been used to determine its binding affinity (Ki).

In vitro studies have shown that methylnaltrexone bromide is a mu-opioid receptor antagonist with an inhibition constant (Ki) of 28 nM. europa.eueuropa.eueuropa.eu It exhibits an 8-fold lower potency for kappa-opioid receptors (Ki = 230 nM) and has a significantly reduced affinity for delta-opioid receptors. europa.eueuropa.eueuropa.eu Another study reported pKi values (the negative logarithm of the Ki value) for methylnaltrexone at human mu-opioid receptors as 8.0. nih.govdrugbank.com This demonstrates a clear selectivity for the µ-opioid receptor over the κ- and δ-opioid receptors. nih.gov

Binding Affinity (Ki) of Methylnaltrexone at Opioid Receptors
Receptor SubtypeBinding Affinity (Ki) in nMReference
Mu (µ)28 europa.eueuropa.eueuropa.eu
Kappa (κ)230 europa.eueuropa.eueuropa.eu
Delta (δ)1900 pacific.edu

Receptor Subtype Specificity and Allosteric Modulation Investigations

Methylnaltrexone's primary mechanism is competitive antagonism at the µ-opioid receptor. pfizer.comeuropa.eu While it is highly selective for the µ-receptor, its interaction with receptor subtypes has been a subject of investigation. The response to methylnaltrexone may be influenced by the specific opioid agonist it is competing with, as opioids themselves have varying affinities for µ, κ, and δ receptors. nih.govscispace.com For instance, oxycodone has κ- and δ-receptor agonist activity in addition to its µ-receptor agonism, whereas morphine and fentanyl are predominantly µ-receptor agonists. nih.gov This suggests that the clinical effect of methylnaltrexone can be linked to the specific receptor profile of the opioid being used. nih.govscispace.com

Some studies have suggested that methylnaltrexone may possess weak partial agonist activity at µ- and κ-opioid receptors under certain experimental conditions. nih.gov However, it is primarily classified as a pure antagonist. openaccessjournals.com There is currently no strong evidence to suggest that methylnaltrexone acts as an allosteric modulator; its effects are consistent with competitive binding at the orthosteric site of the opioid receptor.

Intracellular Signaling Cascades and Downstream Effector Modulation

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. openaccessjournals.com Methylnaltrexone, as an antagonist, blocks these agonist-induced pathways.

G-Protein Coupling and Effector Enzyme Assays (in vitro)

Opioid receptors couple to inhibitory G-proteins (Gi/Go). openaccessjournals.com Agonist binding promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, leading to the dissociation of the G-protein into Gα-GTP and Gβγ subunits, which then modulate downstream effectors. One key effector is adenylyl cyclase. nih.govmedbullets.com Opioid agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govmedbullets.com

Functional assays, such as those measuring [35S]GTPγS binding, are used to quantify the functional consequences of receptor binding. In these assays, an agonist stimulates the binding of the non-hydrolyzable GTP analog [35S]GTPγS to G-proteins, a hallmark of receptor activation. Studies have shown that methylnaltrexone can antagonize agonist-induced [35S]GTPγS binding. nih.govdrugbank.comnih.gov One study noted that methylnaltrexone itself had a positive intrinsic activity in [35S]GTPγS incorporation, consistent with partial agonism, in contrast to other antagonists like alvimopan (B130648) which had negative intrinsic activities. nih.govdrugbank.comnih.gov In functional assays, methylnaltrexone antagonized inhibitory responses mediated by the µ-opioid agonist endomorphin-1 with a pA2 value of 7.6. nih.govdrugbank.com The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Functional Antagonist Potency (pA2) of Methylnaltrexone
ReceptorAgonistpA2 ValueReference
Mu (μ)Endomorphin-17.6 nih.govdrugbank.com
Kappa (κ)U695936.7 nih.govdrugbank.com

Ion Channel Activity and Second Messenger System Studies (in vitro)

Beyond adenylyl cyclase, activated Gi/Go proteins also modulate ion channel activity. They activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit N-type and L-type voltage-gated calcium channels, reducing calcium influx and neurotransmitter release. drugbank.comnih.gov

By blocking the activation of the µ-opioid receptor, methylnaltrexone prevents these downstream effects. For example, in an in vitro human cardiac potassium ion channel (hERG) assay, methylnaltrexone bromide caused a concentration-dependent inhibition of the hERG current, although its IC50 was very high (>1000 μM), suggesting a low potential for direct hERG channel blockade at therapeutic concentrations. pfizer.comfda.govfda.gov

Mechanisms of Peripheral Opioid Receptor Antagonism (conceptual, in vitro, non-human tissue)

The defining characteristic of methylnaltrexone is its selective antagonism of peripheral opioid receptors. cambridge.orgoup.com This is conceptually based on its chemical structure. The addition of a methyl group to the nitrogen atom of naltrexone creates a permanently charged quaternary ammonium (B1175870) cation. wikipedia.orgpatsnap.comcambridge.org This charge increases the molecule's polarity and hydrophilicity while decreasing its lipid solubility, which severely restricts its ability to cross the lipid-rich blood-brain barrier. wikipedia.orgcambridge.orgopenaccessjournals.com Consequently, it antagonizes opioid effects in peripheral tissues without interfering with the central analgesic actions of opioids. patsnap.comcambridge.orgtandfonline.com

Classic in vitro studies using isolated non-human tissue preparations have provided direct evidence for this peripheral antagonism. The guinea pig ileum is a standard model for studying the effects of opioids on gastrointestinal motility, as opioid agonists inhibit its electrically stimulated contractions. Studies have repeatedly shown that methylnaltrexone effectively antagonizes the inhibitory effects of morphine on the contraction of isolated guinea pig ileum. nih.govrndsystems.comnih.govtocris.com In one such study, methylnaltrexone at concentrations of 30, 100, and 300 nM blocked 25%, 74%, and 89% of morphine-induced inhibition, respectively. nih.gov Similar antagonistic effects were observed in preparations of human intestinal muscle. nih.gov These findings demonstrate methylnaltrexone's ability to act directly on the bowel to reverse opioid-induced inhibition of motility. cambridge.org

Preclinical Pharmacokinetic and Metabolic Research Utilizing Deuterated Methylnaltrexone

Absorption and Distribution Dynamics in Non-Human Biological Systems

Understanding how Methylnaltrexone (B1235389) D3 Bromide is absorbed and distributed is crucial for characterizing its behavior in the body. Preclinical studies in animal models focus on its movement across biological membranes and its localization in various tissues.

The permeability of methylnaltrexone is a key determinant of its peripherally restricted action. Its structure, featuring a quaternary amine, confers high polarity and low lipid solubility, which limits its ability to cross the blood-brain barrier. nih.gov This characteristic is fundamental to its mechanism of action, allowing it to antagonize peripheral µ-opioid receptors in the gastrointestinal tract without interfering with the central analgesic effects of opioids. nih.govnih.gov In vitro studies using models like microneedle-treated skin have been employed to assess the permeation of related compounds, providing insights into factors that influence flux across biological barriers. nih.gov While specific in vitro permeability data for Methylnaltrexone D3 Bromide is not detailed, the physicochemical properties of the parent compound suggest low passive diffusion across cell membranes.

Following administration, the distribution of methylnaltrexone has been evaluated in several animal species. Studies in rats have shown that only minute concentrations of methylnaltrexone are found in the brain, reinforcing the concept of its limited central nervous system penetration. nih.gov Similarly, a study in a rabbit model found minimal concentrations of the drug in the cerebrospinal fluid (CSF) following epidural administration, with significantly higher levels detected in the serum. nih.gov

Pharmacokinetic data from these animal studies are often analyzed using compartmental models to mathematically describe the drug's distribution and elimination phases. allucent.comyoutube.com For instance, the serum concentration-time profile of methylnaltrexone in rabbits was found to fit a two-compartment pharmacokinetic model. nih.gov Such models typically consist of a central compartment, representing plasma and highly perfused tissues like the liver and kidneys, and one or more peripheral compartments representing less well-perfused tissues. allucent.comyoutube.com This modeling helps in estimating key pharmacokinetic parameters and understanding the dynamics of drug transfer between different parts of the body. allucent.com

Biotransformation Pathways and Metabolite Profiling in Preclinical Models

Methylnaltrexone undergoes metabolism, and its biotransformation varies significantly across different species. nih.gov The use of isotopically labeled methylnaltrexone (such as deuterated or radiolabeled versions) is essential for the separation, identification, and quantification of its metabolites in plasma and urine. nih.govresearchgate.net

In vitro and in vivo studies have elucidated the primary enzymatic pathways responsible for methylnaltrexone metabolism. The role of Cytochrome P450 (CYP) enzymes, a major family of enzymes in phase I metabolism, is not substantial in the biotransformation of methylnaltrexone. fda.govmdpi.com

Instead, the main metabolic routes are:

Sulfation: This reaction is catalyzed by sulfotransferase (SULT) enzymes. Specifically, SULT1E1 and SULT2A1 have been identified as the isoforms responsible for converting methylnaltrexone to its primary sulfate (B86663) metabolite, MNTX-3-sulfate (M2). fda.govnih.gov

Carbonyl Reduction: The reduction of the carbonyl group on the naltrexone (B1662487) moiety is another key pathway. This process is catalyzed by NADPH-dependent hepatic cytosolic enzymes, primarily from the aldo-keto reductase (AKR) superfamily. nih.gov Studies suggest that AKR1C4 plays a major role, although other enzymes in the AKR1C subfamily may also be involved. nih.govnih.gov This reduction leads to the formation of two epimeric alcohol metabolites: methyl-6α-naltrexol (M4) and methyl-6β-naltrexol (M5). nih.govresearchgate.netnih.gov

Glucuronidation: This is a major metabolic pathway in mice, rats, and dogs, but not in humans. nih.govresearchgate.net It results in the formation of metabolites like MNTX-3-glucuronide (M9). nih.gov

Metabolite profiling studies in various animal models have identified several key metabolites of methylnaltrexone. The metabolic profile shows considerable species-dependent differences. nih.gov

In Mice: The primary circulating and urinary metabolites include methyl-6β-naltrexol (M5), MNTX-3-glucuronide (M9), 2-hydroxy-3-O-methyl MNTX (M6), and its glucuronide (M10). nih.govresearchgate.net

In Rats: Metabolites observed in rats include MNTX-3-sulfate (M2), methyl-6β-naltrexol (M5), 2-hydroxy-3-O-methyl MNTX (M6), and MNTX-3-glucuronide (M9). nih.govresearchgate.net

In Dogs: Dogs exhibit a much simpler metabolic profile, producing only one primary metabolite, MNTX-3-glucuronide (M9). nih.govresearchgate.net

Metabolite CodeChemical NameMouseRatDog
M2MNTX-3-sulfate
M5methyl-6β-naltrexol
M62-hydroxy-3-O-methyl MNTX
M9MNTX-3-glucuronide
M10Glucuronide of M6

Excretion Routes and Mass Balance Studies in Animal Models

Mass balance studies, typically conducted using radiolabeled compounds, are essential for determining the routes and rates of elimination of a drug and its metabolites. bioivt.comfrontiersin.org These studies provide a comprehensive accounting of the administered dose by measuring radioactivity in urine, feces, and expired air over a period of time. bioivt.comfrontiersin.org

For methylnaltrexone, following intravenous administration, the total recovery of radioactivity shows that excretion occurs through both renal and fecal routes. researchgate.net In a human study that informs preclinical expectations, renal excretion was the primary route of elimination for total radioactivity, with approximately 54% of the dose recovered in urine. researchgate.net Fecal recovery accounted for about 17% of the dose. researchgate.net A significant portion of the drug is excreted as the unchanged parent compound. fda.gov The use of deuterated methylnaltrexone allows for precise quantification of the parent drug and its metabolites in excreta via mass spectrometry, facilitating a detailed understanding of its elimination pathways in various animal models.

Advanced Analytical Methodologies for Research and Quantitative Analysis

Chromatographic Separation Techniques for Deuterated Analogues

Chromatography is the cornerstone of separating complex mixtures, a necessary step for accurate quantification in biological matrices. The choice of technique depends on the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of methylnaltrexone (B1235389) in biological fluids like plasma and serum. researchgate.netnih.gov This technique offers high sensitivity and selectivity, making it the gold standard for bioanalytical assays. nih.gov A validated LC-MS/MS method has been successfully developed to measure methylnaltrexone concentrations in human serum, demonstrating its applicability for pharmacokinetic studies. researchgate.netnih.gov

The process typically involves protein precipitation to extract the drug from the biological matrix, followed by chromatographic separation and mass spectrometric detection. researchgate.net The separation is commonly performed on a reverse-phase column, such as an RP18 column. nih.gov The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile, which can be run under isocratic conditions. researchgate.net For detection, the mass spectrometer operates in a positive ionization mode, monitoring specific mass-to-charge (m/z) transitions for the analyte and the internal standard. researchgate.netnih.gov This high specificity allows for accurate measurement even at low concentrations. nih.gov Validated LC-MS/MS methods have been used to measure concentrations of methylnaltrexone and its metabolites in both plasma and urine. fda.gov

Below is a table summarizing typical parameters for an LC-MS/MS method used for methylnaltrexone quantification.

ParameterValue
Chromatography Liquid Chromatography (LC)
Column Reverse Phase C18 (RP18)
Mobile Phase 25 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4)/acetonitrile (90%/10%)
Flow Rate 200 µL/min
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Positive Ionization
MNTX Transition m/z 356.4 → 284.2
Validation Range 0.5–250 ng/mL in serum

Data derived from a method developed for methylnaltrexone quantification. researchgate.netnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. uah.edu It offers excellent sensitivity and specificity for detecting drugs and their metabolites in biological samples. nih.gov While LC-MS/MS is more common for a non-volatile, quaternary ammonium compound like methylnaltrexone, GC-MS could be applicable if any of its metabolites are sufficiently volatile or can be chemically derivatized to increase volatility. Studies on the related compound naltrexone (B1662487) have utilized GC-MS to measure its active metabolites. nih.gov

However, research indicates that methylnaltrexone undergoes minimal metabolism. nih.gov Therefore, the application of GC-MS for analyzing its volatile metabolites is limited. The technique would be more relevant for identifying unknown volatile impurities or in specific metabolic studies where derivatization is employed to analyze non-volatile compounds.

Role of Methylnaltrexone D3 Bromide as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis, an internal standard (IS) is crucial for achieving precision and accuracy. nih.gov The IS is a compound of known concentration added to samples, standards, and quality controls to correct for variability during sample processing and instrument analysis. nih.gov The ideal IS is a stable isotope-labeled (SIL) version of the analyte.

This compound is a deuterated analogue of methylnaltrexone and serves as an excellent internal standard for LC-MS/MS assays. lgcstandards.com Its key advantages include:

Similar Physicochemical Properties: It behaves nearly identically to the unlabeled analyte during extraction, chromatography, and ionization.

Co-elution: It typically elutes at the same retention time as the analyte, ensuring that any matrix effects are experienced by both compounds simultaneously.

Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the deuterium (B1214612) atoms.

Using a SIL-IS like this compound minimizes analytical variance caused by factors such as sample recovery, liquid handling inconsistencies, and ionization efficiency fluctuations, leading to more reliable and accurate quantitative results. nih.gov

Method Development and Validation for Deuterated Reference Standards

The development and validation of bioanalytical methods are governed by strict regulatory guidelines to ensure the reliability of the data. When using this compound as an internal standard, the entire analytical method must be thoroughly validated. fda.gov This validation process characterizes the performance of the assay and establishes that it is suitable for its intended purpose. nih.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites and matrix components. google.com

Linearity: The demonstration that the assay response is directly proportional to the concentration of the analyte over a defined range. google.com

Accuracy and Precision: Accuracy refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. nih.govgoogle.com

Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix. nih.gov

Matrix Effects: The assessment of the influence of matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal. nih.gov

Stability: The evaluation of the analyte's stability in the biological matrix under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage. nih.govgoogle.com

The table below outlines the core parameters assessed during the validation of a bioanalytical method.

Validation ParameterDescription
Selectivity Ensures no interference from endogenous matrix components at the retention times of the analyte and internal standard.
Linearity Confirms a proportional relationship between instrument response and known concentrations within a specific range.
Accuracy Measures the closeness of the determined value to the nominal or known true value.
Precision Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Recovery Determines the efficiency of the analyte's extraction from the biological matrix.
Matrix Effect Evaluates the suppressive or enhancing effect of the matrix on the analyte's ionization.
Stability Assesses the chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

This table summarizes key validation parameters as outlined in bioanalytical method validation guidelines. nih.govgoogle.com

Application of Methylnaltrexone D3 Bromide As a Mechanistic Research Probe

In Vitro Models for Opioid Receptor Biology Investigations

In vitro models are fundamental for elucidating the molecular and cellular mechanisms of drug action. Methylnaltrexone (B1235389) is utilized in these systems to characterize opioid receptor function and antagonism outside of a complex biological system.

Cell-based assays are instrumental in defining a compound's interaction with specific receptors. Methylnaltrexone has been characterized in various cell lines to determine its binding affinity, selectivity, and functional activity at opioid receptors.

In studies using recombinant cell lines expressing human opioid receptors, methylnaltrexone's binding affinity (pKi) at the µ-opioid receptor was determined to be 8.0. nih.gov This is compared to other peripheral antagonists like alvimopan (B130648) and its metabolite ADL 08-0011, which showed higher affinities. nih.gov Functionally, in assays measuring [³⁵S]GTPγS incorporation, methylnaltrexone displayed a positive intrinsic activity, suggesting it acts as a partial agonist at the µ-opioid receptor, a distinct feature compared to the negative intrinsic activity (inverse agonism) of alvimopan and ADL 08-0011. nih.gov

Methylnaltrexone has also been used to probe the effects of opioid receptor blockade on cancer cell biology. In human colorectal (SW-480), breast (MCF-7), and non-small cell lung cancer cell lines, methylnaltrexone not only exhibited anti-proliferative activity on its own but also enhanced the tumoricidal effects of the chemotherapy agent 5-fluorouracil (B62378) (5-FU). nih.gov This suggests a role for peripheral opioid receptors in tumor growth, which can be mechanistically explored using probes like methylnaltrexone. nih.govdovepress.com

Table 1: In Vitro Activity of Methylnaltrexone

Assay Type Receptor/Cell Line Key Finding Reference
Receptor Binding Human µ-opioid receptor pKi = 8.0 nih.gov
Functional Assay ([³⁵S]GTPγS) Human µ-opioid receptor Positive intrinsic activity (Partial Agonism) nih.gov

In such assays, Methylnaltrexone D3 Bromide serves as an essential analytical tool. It is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to accurately quantify the concentration of non-deuterated methylnaltrexone in the assay medium, ensuring precise determination of dose-response relationships. researchgate.netresearchgate.net

Isolated organ bath preparations, particularly of gastrointestinal tissues like the guinea pig ileum, provide a functional ex vivo system to study the effects of drugs on smooth muscle contractility and neural activity. These studies are critical for understanding the mechanisms behind opioid-induced constipation.

In preparations of morphine-naive guinea pig ileum, methylnaltrexone was found to reduce the amplitude of electrically evoked contractions. nih.gov It effectively antagonized the inhibitory effects of the µ-opioid agonist endomorphin-1, with a pA₂ value of 7.6. nih.gov The pA₂ value quantifies the concentration of an antagonist required to produce a two-fold shift in the concentration-response curve of an agonist, providing a measure of antagonist potency.

Table 2: Antagonist Potency (pA₂) of Methylnaltrexone in Guinea Pig Ileum

Agonist Receptor Target Methylnaltrexone pA₂ Reference
Endomorphin-1 µ-opioid 7.6 nih.gov

These organ bath studies demonstrate methylnaltrexone's direct antagonistic effect on opioid receptors within the enteric nervous system, providing a mechanistic explanation for its ability to reverse opioid-induced gut hypomotility. nih.gov

Animal Models for Investigating Peripheral Opioid Effects

Preclinical animal models are essential for understanding the physiological effects of a drug in a whole organism. This compound is used as a research probe in these models to explore the consequences of peripheral opioid receptor blockade.

Rodent models are frequently used to study opioid-induced constipation and the efficacy of antagonists. nih.gov These studies often measure the transit time of a non-absorbable marker through the gastrointestinal tract. Opioids like morphine significantly delay this transit, and peripherally acting antagonists are expected to reverse this effect. Preclinical data consistently show that methylnaltrexone antagonizes opioid-induced constipation without reversing centrally mediated analgesia. nih.gov

While specific data tables from rodent motility studies were not available in the provided context, clinical studies built on this preclinical foundation have quantified these effects. For example, in human trials, methylnaltrexone has been shown to rapidly induce laxation in patients with opioid-induced constipation. thennt.comnih.govnih.gov

A key application of methylnaltrexone as a research probe is to dissect the peripheral versus central components of opioid analgesia. While it is understood that the primary analgesic effects of opioids are mediated by receptors in the central nervous system, opioid receptors on peripheral sensory neurons also contribute, particularly in inflammatory conditions. wikipedia.org

In mouse models of nociception, methylnaltrexone has been shown to dose-dependently attenuate the anti-nociceptive effects of morphine. nih.govnih.gov This finding suggests that either a portion of morphine's analgesic effect is mediated peripherally or that methylnaltrexone crosses the blood-brain barrier in mice to a greater extent than in humans. nih.govnih.gov This highlights the importance of species-specific investigations. In contrast, studies in patients with chronic non-cancer pain have shown that subcutaneous methylnaltrexone does not significantly alter pain scores or daily opioid use compared to placebo, supporting its peripheral restriction in humans. hcplive.com

Table 3: Effect of Methylnaltrexone on Opioid-Induced Anti-Nociception

Species Opioid Effect of Methylnaltrexone Implication Reference
Mouse Morphine, Oxycodone Dose-dependent attenuation of anti-nociception Suggests central antagonism in this species nih.govnih.gov

The use of this compound in these studies is critical for accurate pharmacokinetic analysis. By serving as an internal standard, it allows for the precise measurement of methylnaltrexone concentrations in blood and tissue samples, which is necessary to correlate drug exposure with the observed pharmacological effects. epa.gov

Investigating Blood-Brain Barrier Permeability in Preclinical Species using Deuterated Probes

The defining characteristic of methylnaltrexone as a research tool is its limited ability to cross the blood-brain barrier. nih.govpatsnap.com This is attributed to its structure as a quaternary amine, which is positively charged, increasing its polarity and reducing lipid solubility. wikipedia.org However, research in preclinical species has raised questions about the absolute nature of this restriction.

A pivotal study in mice demonstrated that following peripheral administration, both methylnaltrexone and its demethylated metabolite, naltrexone (B1662487), were detected in the brain. nih.govnih.gov Naltrexone readily crosses the BBB and is a potent opioid antagonist. This finding indicates that in mice, methylnaltrexone may exert central effects both directly and indirectly through its metabolism. nih.govnih.gov

This is precisely the type of investigation where a deuterated probe like this compound becomes an invaluable mechanistic tool. Using a stable isotope-labeled compound allows researchers to definitively track the disposition of the parent drug and distinguish it from its metabolites using mass spectrometry. By administering Methylnaltrexone D3 and measuring the levels of both the D3-labeled parent drug and its non-deuterated metabolite (naltrexone) in brain tissue, researchers can unambiguously determine the extent to which the intact molecule crosses the BBB versus the contribution from its centrally-active metabolite. Such studies are crucial for correctly interpreting behavioral and physiological outcomes in preclinical animal models and for understanding potential species differences in drug metabolism and disposition. nih.govnih.gov

Future Directions and Emerging Research Avenues

Advancements in Deuterated Compound Synthesis for Enhanced Research Fidelity

The synthesis of deuterated compounds with high isotopic purity and site-selectivity is crucial for their use in research. marketersmedia.com Recent advancements in synthetic methodologies are paving the way for more efficient and precise deuteration, which is essential for obtaining reliable and reproducible research data.

One of the key areas of progress is the development of novel catalytic systems for hydrogen isotope exchange (HIE). researchgate.net These methods allow for the direct replacement of hydrogen with deuterium (B1214612) in existing molecules, often with high selectivity for specific positions. rsc.org For instance, iridium-based catalysts have shown remarkable activity and selectivity in the deuteration of complex molecules. researchgate.net Additionally, flow chemistry is being increasingly adopted for deuteration reactions, offering advantages such as improved reaction control, enhanced safety, and the potential for on-demand synthesis. bionauts.jpcolab.ws

Another significant advancement is the use of deuterated building blocks and intermediates in multi-step syntheses. marketersmedia.com This approach ensures the retention of deuterium at specific metabolic hotspots, preventing isotopic scrambling and leading to a final product with high isotopic enrichment. marketersmedia.com The availability of a wider range of pre-labeled starting materials is streamlining the synthesis of complex deuterated molecules like Methylnaltrexone (B1235389) D3 Bromide. marketersmedia.com

Synthetic ApproachDescriptionAdvantages
Hydrogen Isotope Exchange (HIE) Direct replacement of hydrogen with deuterium using catalysts.High site-selectivity, applicable to complex molecules.
Flow Chemistry Continuous synthesis process.Improved reaction control, enhanced safety, on-demand synthesis. bionauts.jpcolab.ws
Deuterated Building Blocks Use of pre-labeled starting materials in a synthetic route.High isotopic purity, prevents isotopic scrambling. marketersmedia.com

These advancements are critical for producing high-fidelity deuterated compounds like Methylnaltrexone D3 Bromide, which in turn enables more precise and reliable pharmacological studies.

Integration of Omics Technologies with Deuterated Probes in Pharmacological Research

The use of deuterated compounds as probes in conjunction with "omics" technologies, such as metabolomics, proteomics, and transcriptomics, is a rapidly growing area of research. youtube.com These integrated approaches provide a holistic view of the effects of a drug on biological systems.

In metabolomics, deuterated standards like this compound are invaluable for quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. pharmaffiliates.commdpi.com The known mass difference between the deuterated and non-deuterated compound allows for precise quantification of the drug and its metabolites in biological samples. scispace.com This is crucial for understanding the pharmacokinetics and metabolism of Methylnaltrexone.

Deuterium-labeled probes are also being used in metabolic imaging, a technique that visualizes metabolic processes in living organisms. nih.gov For example, deuterium metabolic imaging (DMI) can track the fate of deuterated substrates in real-time, providing insights into metabolic pathways and fluxes. nih.govresearchgate.net The integration of such imaging techniques with other omics data can offer a comprehensive understanding of a drug's mechanism of action and its effects on cellular metabolism.

Furthermore, the subtle changes in metabolic pathways induced by deuteration can be investigated using these technologies. juniperpublishers.com This can help in identifying potential off-target effects and understanding the broader physiological impact of the drug.

Omics TechnologyApplication with Deuterated ProbesInsights Gained
Metabolomics Quantitative analysis of drug and metabolites using MS and NMR. pharmaffiliates.commdpi.comPharmacokinetics, metabolic pathways. scispace.com
Proteomics Studying drug-protein interactions and changes in protein expression.Target engagement, mechanism of action.
Transcriptomics Analyzing changes in gene expression in response to the drug.Drug-induced cellular responses, potential off-target effects.
Metabolic Imaging Visualizing the distribution and metabolism of the deuterated drug in vivo. nih.govSpatiotemporal dynamics of drug action.

Theoretical and Computational Approaches in Deuterated Drug Design and Mechanism Prediction

Computational modeling and theoretical approaches are playing an increasingly important role in the design and development of deuterated drugs. alfa-chemistry.com These methods can predict the effects of deuteration on a drug's properties, thereby guiding synthetic efforts and reducing the need for extensive experimental screening.

Pharmacokinetic simulations, for instance, can model how the replacement of hydrogen with deuterium will affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. alfa-chemistry.com This is based on the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic reactions catalyzed by enzymes like cytochrome P450s. juniperpublishers.com

Molecular dynamics simulations can provide insights into how deuteration affects the conformational dynamics of a drug molecule and its interactions with its biological target. alfa-chemistry.com This can help in predicting whether deuteration will alter the drug's potency or selectivity. Furthermore, quantum mechanics calculations can be used to study the electronic structure of deuterated compounds and to predict their reactivity.

These computational tools, when used in combination with experimental data, can accelerate the optimization of deuterated drug candidates and provide a deeper understanding of their mechanism of action. nih.gov

Computational ApproachApplication in Deuterated Drug DesignPredicted Outcomes
Pharmacokinetic Simulations Modeling the effect of deuteration on ADME properties. alfa-chemistry.comChanges in drug metabolism and half-life.
Molecular Dynamics Simulations Studying the impact of deuteration on drug-target interactions. alfa-chemistry.comAlterations in binding affinity and selectivity.
Quantum Mechanics Calculations Investigating the electronic structure and reactivity of deuterated compounds.Prediction of reaction mechanisms and stability.

Broader Applications of Deuterated Quaternary Ammonium (B1175870) Compounds in Chemical Biology

This compound belongs to the class of quaternary ammonium compounds (QACs). mdpi.com These compounds, characterized by a positively charged nitrogen atom, have a wide range of applications, including as antimicrobials, surfactants, and phase-transfer catalysts. nih.govwikipedia.org The deuteration of QACs opens up new avenues for their use in chemical biology and biomedical research.

Deuterated QACs can serve as probes to study the interactions of these molecules with biological membranes and proteins. The deuterium label can be detected by techniques such as solid-state NMR and neutron scattering, providing detailed information about the structure and dynamics of these interactions. This is particularly relevant for understanding the mechanism of action of antimicrobial QACs and for designing new ones with improved efficacy and reduced toxicity.

Furthermore, deuterated QACs can be used as internal standards in environmental and toxicological studies to accurately quantify the levels of these compounds in various matrices. nih.gov Given the widespread use and potential environmental impact of QACs, such analytical methods are of great importance. nih.govnih.gov The unique properties of deuterated QACs make them valuable tools for a wide range of applications in chemical biology, from fundamental studies of molecular interactions to the development of new therapeutic and diagnostic agents.

Q & A

Q. What is the mechanism of action of methylnaltrexone bromide as a peripheral μ-opioid receptor antagonist, and how does its inability to cross the blood-brain barrier influence experimental design?

Methylnaltrexone bromide selectively antagonizes peripheral μ-opioid receptors without crossing the blood-brain barrier, making it ideal for isolating peripheral opioid effects. In preclinical studies, researchers should validate central nervous system (CNS) exclusion via cerebrospinal fluid sampling and mass spectrometry. Control groups should include central opioid antagonists (e.g., naloxone) to differentiate peripheral vs. systemic effects in pain or constipation models .

Q. What analytical methods are recommended for quantifying methylnaltrexone bromide and its metabolites in biological matrices?

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using deuterated internal standards (e.g., methylnaltrexone-d3 bromide) is optimal. Method validation must assess matrix effects in plasma, serum, and CSF. Critical parameters include column selection (e.g., HILIC for polar metabolites) and ionization optimization (e.g., ESI+ at m/z 436.2→340.1 for parent ion detection) .

Q. How should researchers handle isotopic labeling (e.g., deuterium) in methylnaltrexone bromide to ensure pharmacological stability?

Deuterium incorporation at the N-cyclopropylmethyl group preserves receptor binding affinity while enabling isotopic tracking. Synthetic routes should use D3-labeled cyclopropane precursors during quaternization. Validate isotopic stability through hepatocyte metabolic assays and confirm retention time alignment with unlabeled compound via UPLC .

Advanced Research Questions

Q. How can contradictory findings on methylnaltrexone bromide’s effects on opioid analgesia efficacy be resolved across species?

Contradictions may arise from species-specific blood-brain barrier permeability or receptor subtype variations. A three-phase approach is recommended:

  • Comparative PET imaging with [11C]-methylnaltrexone to quantify CNS penetration.
  • Knockout models targeting μ-opioid receptor isoforms.
  • Microdialysis studies correlating plasma/CNS drug levels with analgesia metrics. This integrates pharmacokinetic and pharmacodynamic data to clarify receptor engagement .

Q. What in vitro models best isolate methylnaltrexone bromide’s peripheral actions while excluding CNS compensatory mechanisms?

Develop a co-culture system combining enteric neurons (e.g., HuTu-80 cells) and μ-opioid receptor-transfected HEK293 cells in transwell plates. Apply methylnaltrexone bromide basolaterally while measuring apical cAMP inhibition. Include a blood-brain barrier mimic (e.g., hCMEC/D3 monolayer) to exclude central signaling mediators. Real-time impedance monitoring quantifies receptor-specific responses .

Q. What translational strategies are critical for extrapolating preclinical gastrointestinal effects of methylnaltrexone bromide to human trials?

Use physiologically-based pharmacokinetic (PBPK) modeling to account for species differences in enterocyte efflux transporters (P-gp, BCRP). Allometric scaling should incorporate primate μ-receptor density data. Phase 1 trials should combine 13C-urea breath tests (gastric motility) with fMRI to monitor CNS activity, ensuring target engagement without unintended central effects .

Q. How can researchers leverage deuterium labeling (D3) to study methylnaltrexone bromide’s tissue distribution and metabolic pathways?

Synthesize D3-labeled methylnaltrexone bromide via quaternization of deuterated cyclopropane precursors. Use LC-MS/MS with stable isotope tracing to map tissue distribution in rodent models. Validate metabolic stability in hepatocyte assays and compare fragmentation patterns with non-deuterated analogs to identify major metabolites .

Methodological Considerations

  • Experimental Controls : Include both peripheral and central opioid antagonists to isolate mechanism-specific effects .
  • Analytical Validation : Prioritize matrix effect assessments and isotopic purity checks when using deuterated standards .
  • Translational Bridging : Combine PBPK modeling with multimodal imaging (PET/fMRI) to address species disparities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.